An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylbenzamide (CAS Number: 1242156-51-9)
An In-depth Technical Guide to 4-Bromo-2-fluoro-6-methylbenzamide (CAS Number: 1242156-51-9)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of 4-Bromo-2-fluoro-6-methylbenzamide, a halogenated aromatic amide with potential applications in medicinal chemistry and drug discovery. While this specific isomer has limited publicly available data, this document synthesizes information on its synthesis, putative properties, and the broader context of substituted benzamides in therapeutic development. The guide is intended to serve as a foundational resource for researchers interested in exploring the synthetic utility and biological potential of this compound.
Compound Profile
Table 1: Chemical and Physical Properties of 4-Bromo-2-fluoro-6-methylbenzamide
| Property | Value | Source |
| CAS Number | 1242156-51-9 | [1] |
| Molecular Formula | C₈H₇BrFNO | [1] |
| Molecular Weight | 232.05 g/mol | [1] |
| Predicted Monoisotopic Mass | 230.9695 Da | [2] |
| Predicted XlogP | 2.0 | [2] |
Predicted Mass Spectrometry Data
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 231.97678 | 139.7 |
| [M+Na]⁺ | 253.95872 | 152.3 |
| [M-H]⁻ | 229.96222 | 145.0 |
| [M+NH₄]⁺ | 249.00332 | 161.1 |
| [M+K]⁺ | 269.93266 | 140.7 |
| Data obtained from computational predictions and provides estimated values for mass spectrometry analysis.[2] |
Synthesis and Methodology
The primary route for the synthesis of 4-Bromo-2-fluoro-6-methylbenzamide involves the amidation of its corresponding carboxylic acid precursor, 4-bromo-2-fluoro-6-methylbenzoic acid.[1]
Synthesis of the Precursor: 4-Bromo-2-fluoro-6-methylbenzoic Acid
Table 3: Properties of 4-Bromo-2-fluoro-6-methylbenzoic Acid
| Property | Value | Source |
| CAS Number | 1242157-23-8 | [3] |
| Molecular Formula | C₈H₆BrFO₂ | [3] |
| Molecular Weight | 233.03 g/mol | [3] |
| Predicted Density | 1.680 g/cm³ | [3] |
| Predicted Boiling Point | 302.2 °C | [3] |
| Predicted Flash Point | 136.5 °C | [3] |
Amidation of 4-Bromo-2-fluoro-6-methylbenzoic Acid
The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis. Several methods can be employed, with the choice of reagents often depending on the scale of the reaction and the sensitivity of the starting material.
Workflow for Amidation of 4-Bromo-2-fluoro-6-methylbenzoic Acid
Caption: Synthetic routes to 4-Bromo-2-fluoro-6-methylbenzamide.
Experimental Protocol: General Procedure for Amidation via Acid Chloride
This protocol is a generalized procedure based on standard organic chemistry techniques and should be adapted and optimized for the specific substrate.
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Acid Chloride Formation:
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To a solution of 4-bromo-2-fluoro-6-methylbenzoic acid in an inert solvent (e.g., dichloromethane or toluene), add an excess of a chlorinating agent such as thionyl chloride or oxalyl chloride.
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A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
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The reaction mixture is typically stirred at room temperature or gently heated until the evolution of gas ceases.
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The excess chlorinating agent and solvent are removed under reduced pressure to yield the crude 4-bromo-2-fluoro-6-methylbenzoyl chloride.
-
-
Amidation:
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The crude acid chloride is dissolved in an anhydrous, inert solvent (e.g., tetrahydrofuran or dichloromethane).
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The solution is cooled in an ice bath.
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A solution of ammonia in an appropriate solvent (e.g., dioxane or methanol) is added dropwise to the cooled acid chloride solution with vigorous stirring.
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The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or LC-MS).
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Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.
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The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
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Experimental Protocol: General Procedure for Direct Amide Coupling
This method avoids the isolation of the acid chloride intermediate.
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To a solution of 4-bromo-2-fluoro-6-methylbenzoic acid in a suitable solvent (e.g., DMF or dichloromethane), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and an additive like 1-Hydroxybenzotriazole (HOBt).
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Add a source of ammonia, such as ammonium chloride, and a non-nucleophilic base (e.g., diisopropylethylamine or triethylamine).
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The reaction mixture is stirred at room temperature for several hours until the starting material is consumed.
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The work-up procedure is similar to the acid chloride method, involving aqueous extraction and purification of the crude product.
Potential Applications and Biological Relevance
While specific biological activities of 4-Bromo-2-fluoro-6-methylbenzamide have not been reported, the benzamide scaffold is a well-established pharmacophore in drug discovery. Substituted benzamides are known to exhibit a wide range of biological activities, including but not limited to:
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Anticancer Agents: The related compound, 4-Bromo-2-fluoro-N-methylbenzamide, is a key intermediate in the synthesis of Enzalutamide, an androgen receptor antagonist used in the treatment of prostate cancer.[4] This highlights the potential of this structural motif in developing new anticancer therapies.
-
Enzyme Inhibitors: Benzamide derivatives have been explored as inhibitors of various enzymes, including poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair and a target for cancer therapy.[5]
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Antimicrobial and Antiviral Agents: The benzimidazole ring system, which shares structural similarities with benzamides, is found in numerous compounds with antimicrobial, antiviral, and antifungal properties.[6][7]
The specific substitution pattern of 4-Bromo-2-fluoro-6-methylbenzamide, with a bromine atom, a fluorine atom, and a methyl group, offers a unique combination of steric and electronic properties that could be explored for modulating the activity and selectivity of new drug candidates. The presence of the fluorine atom can enhance metabolic stability and binding affinity.
Safety and Handling
No specific safety data sheet (SDS) is available for 4-Bromo-2-fluoro-6-methylbenzamide. However, based on the data for its precursor, 4-bromo-2-fluoro-6-methylbenzoic acid, and other related halogenated aromatic compounds, the following precautions should be taken:
GHS Hazard Statements for 4-Bromo-2-fluoro-6-methylbenzoic Acid: [8]
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H302: Harmful if swallowed.
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Conclusion
4-Bromo-2-fluoro-6-methylbenzamide is a chemical entity with untapped potential in the field of drug discovery and development. While direct experimental data on this compound is sparse, its synthesis from the corresponding benzoic acid is feasible through established chemical methodologies. The structural alerts present in the molecule, particularly the substituted benzamide core, suggest that it could serve as a valuable building block for the synthesis of novel bioactive compounds. Further research into the synthesis, characterization, and biological evaluation of 4-Bromo-2-fluoro-6-methylbenzamide is warranted to fully elucidate its potential in medicinal chemistry.
References
-
4-Bromo-2-fluoro-N-methylbenzamide - Chongqing Chemdad Co., Ltd. (n.d.). Retrieved February 6, 2026, from [Link]
-
Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. - Organic Syntheses Procedure. (n.d.). Retrieved February 6, 2026, from [Link]
-
4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem. (n.d.). Retrieved February 6, 2026, from [Link]
-
4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO) - PubChemLite. (n.d.). Retrieved February 6, 2026, from [Link]
-
Amide synthesis by acylation - Organic Chemistry Portal. (n.d.). Retrieved February 6, 2026, from [Link]
-
CID 160779897 | C16H14Br2F2N2O2 - PubChem - NIH. (n.d.). Retrieved February 6, 2026, from [Link]
- Direct synthesis of amides from nonactivated carboxylic acids using urea as nitrogen source and Mg(NO3)2 or imidazole as catalyst. (2020). New Journal of Chemistry, 44(24), 9683–9689.
- CN103304439B - The preparation method of the fluoro-N-methyl-benzamide of a kind of 4-amino-2- - Google Patents. (n.d.).
- Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854–1857.
- [Design, Synthesis and Biological Evaluation of Novel 3-(2-oxo-2-substituted Acetamido)benzamides as PARP-1 Inhibitors]. (2015). Yao Xue Xue Bao, 50(6), 738–745.
- Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1436–1453.
-
the preparation of amides - Chemguide. (n.d.). Retrieved February 6, 2026, from [Link]
- US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents. (n.d.).
- Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. (2012). Letters in Organic Chemistry, 9(1), 49–54.
- Synthesis and evaluation of 2-amino-9-(3-hydroxymethyl-4-alkoxycarbonyloxybut-1-yl)purines as potential prodrugs of penciclovir. (2001). Journal of Medicinal Chemistry, 44(4), 515–524.
-
Benzene Compounds - Crysdot. (n.d.). Retrieved February 6, 2026, from [Link]
Sources
- 1. Benzamide, 4-bromo-2-fluoro-6-methyl- synthesis - chemicalbook [chemicalbook.com]
- 2. PubChemLite - 4-bromo-2-fluoro-6-methylbenzamide (C8H7BrFNO) [pubchemlite.lcsb.uni.lu]
- 3. echemi.com [echemi.com]
- 4. 4-Bromo-2-fluoro-N-methylbenzamide Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. reddit.com [reddit.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Bromo-2-fluoro-6-methylbenzoic acid | C8H6BrFO2 | CID 67135924 - PubChem [pubchem.ncbi.nlm.nih.gov]
